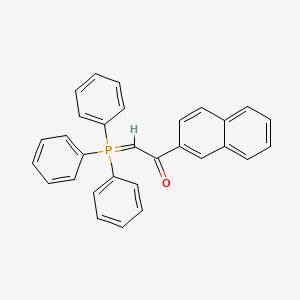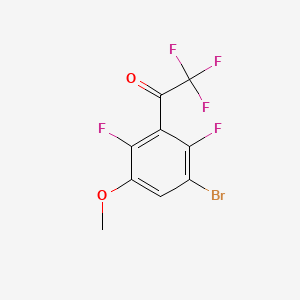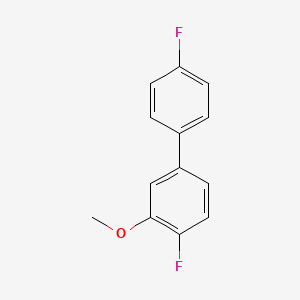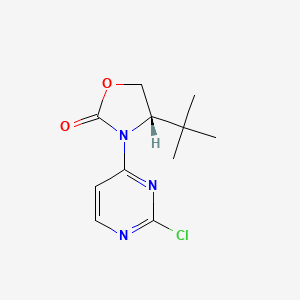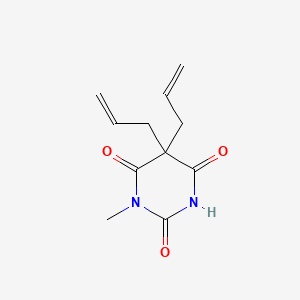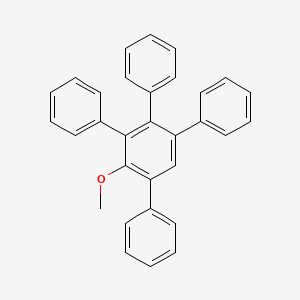
2-Methoxy-1,3,4,5-tetraphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3,4,5-tetraphenylbenzene is an organic compound characterized by a benzene ring substituted with four phenyl groups and a methoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while reduction reactions can target the phenyl groups or the benzene ring itself.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated benzene derivatives .
Scientific Research Applications
2-Methoxy-1,3,4,5-tetraphenylbenzene has several applications in scientific research:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,4,5-tetraphenylbenzene in its applications is primarily related to its electronic structure. The presence of the methoxy group and the phenyl substituents influences the electron density distribution in the benzene ring, making it suitable for use in electronic devices. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, which are crucial for its function in materials science and organic electronics .
Comparison with Similar Compounds
1,2,4,5-Tetraphenylbenzene: Lacks the methoxy group, which makes it less electron-rich compared to 2-Methoxy-1,3,4,5-tetraphenylbenzene.
2-Methoxy-1,4-diphenylbenzene: Contains fewer phenyl groups, resulting in different electronic and steric properties.
Uniqueness: this compound is unique due to the combination of the methoxy group and four phenyl groups, which provides a distinct electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other organic electronic devices .
Properties
CAS No. |
914-19-2 |
|---|---|
Molecular Formula |
C31H24O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methoxy-1,3,4,5-tetraphenylbenzene |
InChI |
InChI=1S/C31H24O/c1-32-31-28(24-16-8-3-9-17-24)22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(31)26-20-12-5-13-21-26/h2-22H,1H3 |
InChI Key |
MOGBKZPWEDFZQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


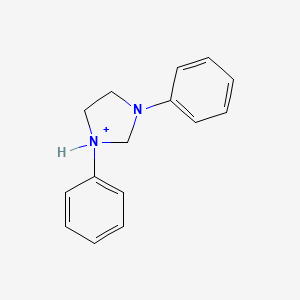
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
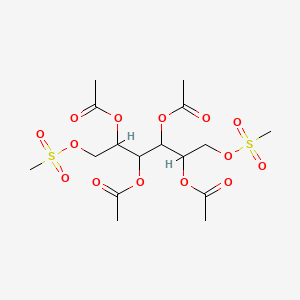
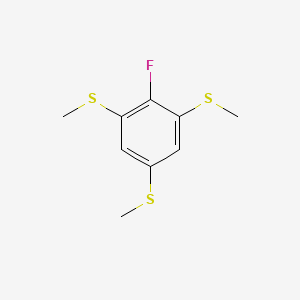
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
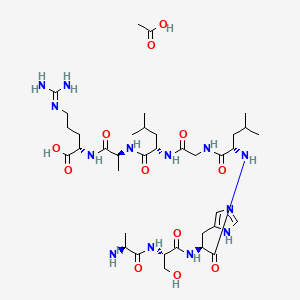
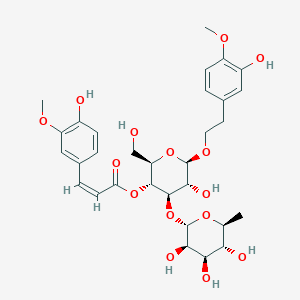
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
